molecular formula C14H19N3O2S2 B2532614 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide CAS No. 2034347-35-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2532614
CAS No.: 2034347-35-6
M. Wt: 325.45
InChI Key: YMAYJJCCNUEFOD-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H19N3O2S2 and its molecular weight is 325.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antibacterial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety has highlighted potential antibacterial applications. A precursor compound underwent reactions to produce derivatives with significant antibacterial activities, suggesting the utility of such compounds in developing new antibacterial agents. This study underscores the importance of exploring heterocyclic compounds with sulfonamido groups for antibacterial purposes (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Reactivity

Research on the 1,3-dipolar cycloadditions and subsequent rearrangements of certain heterocyclic compounds has demonstrated the synthesis of CF3-substituted pyrazoles, showcasing the versatility of these compounds in producing a variety of derivatives through controlled reactions (Gladow, Doniz‐Kettenmann, & Reissig, 2014). Additionally, studies have shown the conversion of gem-dimethyl groups into cyclopropanes, revealing a novel pathway for synthesizing cyclopropane derivatives, which are valuable in various chemical syntheses (Giri, Wasa, Breazzano, & Yu, 2006).

Drug Metabolism Applications

The application of biocatalysis to drug metabolism has been demonstrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach has successfully produced significant quantities of metabolites for structural characterization, offering a novel method for generating and studying drug metabolites (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Cyclopropane Derivatives Synthesis

The study on converting gem-dimethyl groups into cyclopropanes via Pd-catalyzed sequential C-H activation and radical cyclization provides insights into innovative methods for synthesizing cyclopropane derivatives, highlighting the potential for developing new synthetic routes in organic chemistry (Giri et al., 2006).

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-10-7-11(2)17(16-10)14(12-5-6-20-9-12)8-15-21(18,19)13-3-4-13/h5-7,9,13-15H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAYJJCCNUEFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C2CC2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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